molecular formula C10H12O3 B13423891 3-Ethyl-4-methoxybenzoic acid

3-Ethyl-4-methoxybenzoic acid

Cat. No.: B13423891
M. Wt: 180.20 g/mol
InChI Key: FPHXIFFANOEDCL-UHFFFAOYSA-N
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Description

3-Ethyl-4-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the third position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the esterification of 4-methoxybenzoic acid with ethanol in the presence of an acid catalyst . Another method includes the oxidation of 3-ethyl-4-methoxytoluene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of oxidizing agents and reaction conditions is crucial to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Ethyl-4-methoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-4-methoxybenzoic acid involves its interaction with various molecular targets. The methoxy group enhances the compound’s nucleophilicity, making it more reactive towards electrophiles. This reactivity is crucial in its biological activities, where it can interact with enzymes and other proteins, potentially inhibiting or modifying their functions .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-4-methoxybenzoic acid’s unique combination of an ethyl and methoxy group on the benzene ring enhances its reactivity and potential applications compared to its analogs. The presence of the ethyl group increases its hydrophobicity, which can influence its interaction with biological membranes and proteins.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-ethyl-4-methoxybenzoic acid

InChI

InChI=1S/C10H12O3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

FPHXIFFANOEDCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)O)OC

Origin of Product

United States

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